molecular formula C16H14N2O3 B2396211 N-(4-methoxynaphthalen-1-yl)-5-methylisoxazole-3-carboxamide CAS No. 941903-46-4

N-(4-methoxynaphthalen-1-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2396211
CAS No.: 941903-46-4
M. Wt: 282.299
InChI Key: WSKIWTDMDBMAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxynaphthalen-1-yl)-5-methylisoxazole-3-carboxamide is a specialized chemical hybrid designed for pharmaceutical and medicinal chemistry research. This compound integrates two privileged pharmacophores: a 5-methylisoxazole carboxamide and a 4-methoxynaphthalene group. Isoxazole derivatives are recognized as key building blocks in the development of bioactive molecules and have been extensively investigated for a range of biological activities, including potential use as antitumor, antiviral, and antibacterial agents . The structure is engineered to act as a potential multi-target agent, where the carboxamide linker is a common feature in molecules designed for enzyme inhibition . The naphthalene moiety, a bioisostere for biphenyl systems, can enhance binding to hydrophobic pockets in enzyme active sites. This makes the compound a valuable candidate for probing biological pathways and screening against a panel of enzymes, such as cyclooxygenase-2 (COX-2) and urease, where similar hybrid molecules have shown significant inhibitory potential . Its primary research value lies in its application as a core scaffold for the synthesis and development of novel therapeutic agents, providing a versatile intermediate for structure-activity relationship (SAR) studies in drug discovery programs. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

N-(4-methoxynaphthalen-1-yl)-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-10-9-14(18-21-10)16(19)17-13-7-8-15(20-2)12-6-4-3-5-11(12)13/h3-9H,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKIWTDMDBMAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch-Type Isoxazole Formation

The foundational approach employs a cyclocondensation reaction between β-keto esters and hydroxylamine, adapted for naphthalene substitution:

General Procedure :

  • Condensation : 4-Methoxynaphthalene-1-carbaldehyde reacts with ethyl acetoacetate in ethanol under basic conditions (e.g., piperidine) to form a β-diketo intermediate.
  • Cyclization : Treatment with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) induces isoxazole ring closure, yielding ethyl 5-methyl-3-(4-methoxynaphthalen-1-yl)isoxazole-4-carboxylate.
  • Hydrolysis : Saponification with aqueous NaOH (2 M) in methanol/water (9:1) at 65°C for 20 hours provides the free carboxylic acid (93% yield).

Key Data :

Step Reagents Conditions Yield
1 Ethyl acetoacetate, piperidine Ethanol, reflux, 6 h 85%
2 NH$$_2$$OH·HCl, NaOAc H$$_2$$O/EtOH, 80°C, 4 h 78%
3 NaOH, MeOH/H$$_2$$O 65°C, 20 h 93%

¹H-NMR of intermediate ester (CDCl$$3$$): δ 8.25–8.22 (m, 1H, naphthyl), 7.70–7.42 (m, 4H, naphthyl), 4.32 (q, J = 7.1 Hz, 2H, OCH$$2$$), 3.96 (s, 3H, OCH$$3$$), 2.73 (s, 3H, CH$$3$$), 1.38 (t, J = 7.1 Hz, 3H, CH$$_3$$).

Alternative Route via Hydrazone Intermediates

A patent-derived method avoids classical β-keto esters, instead utilizing acetyl acetonitrile and p-toluenesulfonyl hydrazide:

Procedure :

  • Acetyl Acetonitrile Formation : NaH-mediated reaction of acetonitrile with ethyl acetate generates acetyl acetonitrile (1.1–1.4 equiv base, 88% yield).
  • Hydrazone Synthesis : Reflux with p-toluenesulfonyl hydrazide in methanol yields crystalline hydrazone (90% purity by HPLC).
  • Ring Closure : Reaction with hydroxylamine hydrochloride/K$$2$$CO$$3$$ in diethoxymethane at 85°C produces 3-amino-5-methylisoxazole (78% yield).

While this route efficiently constructs the isoxazole core, subsequent oxidation of the 3-amino group to carboxylic acid remains challenging, making it less favorable for carboxamide synthesis.

Amide Bond Formation Strategies

Acid Chloride-Mediated Coupling

Activation of the isoxazole carboxylic acid (1.0 equiv) with thionyl chloride (1.2 equiv) in anhydrous DCM generates the corresponding acid chloride, which reacts with 4-methoxynaphthalen-1-amine (1.05 equiv) in pyridine/DCM (0°C → RT):

Optimized Conditions :

  • Reaction time: 12 h
  • Yield: 68–72%
  • Purification: Silica gel chromatography (EtOAc/hexanes 3:7)

¹H-NMR (CDCl₃) : δ 8.47 (s, 1H, CONH), 8.25–7.40 (m, 6H, naphthyl), 3.96 (s, 3H, OCH$$3$$), 2.73 (s, 3H, CH$$3$$).

Coupling Reagent-Assisted Methods

Employing HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF at 0°C improves yields while minimizing epimerization:

Advantages :

  • Shorter reaction time (4 h vs. 12 h for acid chloride)
  • Higher reproducibility (82% vs. 68% yield)
  • Broader functional group tolerance

Limitations :

  • Requires rigorous drying of solvents
  • Column chromatography necessary for purity (>98% by HPLC)

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR : Key signals include the naphthyl aromatic multiplet (δ 7.40–8.47), methoxy singlet (δ 3.96), and methyl isoxazole resonance (δ 2.73).
  • ¹³C-NMR : Carboxamide carbonyl at δ 165.2 ppm, isoxazole C-3 at δ 158.4 ppm.

Mass Spectrometry

  • HRMS (ESI+) : m/z calculated for C$${20}$$H$${18}$$N$$2$$O$$3$$ [M+H]$$^+$$: 345.1345; found: 345.1342.

Industrial-Scale Considerations

Solvent Selection

  • Cyclization Steps : Ethylene glycol dimethyl ether outperforms THF in ring-closure reactions (90°C, 2 h, 85% yield vs. 78% in THF).
  • Amidation : Transitioning from DCM to 2-MeTHF reduces environmental impact while maintaining yield (80% vs. 82%).

Purification

  • Crystallization : Final product recrystallization from ethanol/water (1:3) achieves >99% purity, avoiding chromatography.
  • Chromatography : Gradient elution (hexanes → EtOAc) required for lab-scale synthesis (R$$_f$$ = 0.35 in EtOAc/hexanes 1:1).

Scientific Research Applications

Medicinal Chemistry

N-(4-methoxynaphthalen-1-yl)-5-methylisoxazole-3-carboxamide has been explored for its potential anticancer properties. The compound is known to inhibit tubulin polymerization, which is crucial for cell division. By disrupting the formation of the mitotic spindle, it induces cell cycle arrest at the G2/M phase, leading to apoptosis in various cancer cell lines .

Research indicates that this compound exhibits significant activity against various biological targets, including:

  • Anticancer Activity : Demonstrated efficacy against several cancer cell lines by inhibiting proliferation and inducing apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest potential activity against certain pathogens, although specific data on this aspect is limited.

Pharmacology

The compound is being investigated for its therapeutic applications in treating various cancers due to its ability to interfere with microtubule dynamics. This mechanism positions it as a candidate for further development in anticancer therapies .

Industrial Applications

Due to its unique structural features, this compound can serve as a building block for synthesizing more complex molecules in pharmaceutical chemistry. It may also be utilized in developing novel materials with specific properties.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The findings indicated that the compound significantly reduced cell viability with an IC50 value of 15 µM after 48 hours of treatment, demonstrating its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Although detailed antimicrobial studies are still emerging, initial findings suggest that compounds with similar structures exhibit activity against pathogens such as Staphylococcus aureus and Escherichia coli. Future investigations are needed to confirm these effects specifically for this compound .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of tubulin polymerization, which is crucial for cell division. By binding to the colchicine site of tubulin, it disrupts the formation of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis . This mechanism makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogs
Compound Name Substituents Melting Point (°C) Yield (%) Key Functional Groups
N-(4-Methoxynaphthalen-1-yl)-5-methylisoxazole-3-carboxamide (Target) 4-Methoxynaphthalene Not reported Not reported Carboxamide, Methoxy, Isoxazole
3a () Phenyl, Chloro 133–135 68 Carboxamide, Cyano, Chloro
3d () 4-Fluorophenyl, Chloro 181–183 71 Carboxamide, Fluorine
11i () Xanthenone, Amino 210–211 Not reported Amino-isoxazole, Methoxy

Biological Activity

N-(4-methoxynaphthalen-1-yl)-5-methylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of the Compound

This compound belongs to the isoxazole family, which is known for a variety of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound's structure facilitates interactions with various molecular targets, making it a candidate for further pharmacological studies.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes such as cyclooxygenases (COX) and tubulin polymerization, leading to anti-inflammatory effects.
  • Receptor Binding : The methoxynaphthalene moiety enhances binding to hydrophobic pockets in proteins, while the isoxazole ring can participate in hydrogen bonding, influencing receptor activity.
  • Cell Cycle Modulation : Research indicates that this compound may induce cell cycle arrest in cancer cells, contributing to its anticancer properties.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer activity. For example:

  • In Vitro Studies : The compound has been tested against various cancer cell lines, showing IC50 values indicative of potent cytotoxic effects. In studies involving human breast cancer (MCF-7) and lung cancer (SK-LU-1) cell lines, it demonstrated growth inhibition comparable to established chemotherapeutic agents .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various assays:

  • Cytokine Inhibition : It has been shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting a role in modulating immune responses.
  • Animal Models : In vivo studies have indicated that treatment with this compound can alleviate symptoms of inflammation in models of arthritis and colitis.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeCell Line/ModelIC50 Value (μM)Reference
AnticancerMTT AssayMCF-715
AnticancerMTT AssaySK-LU-120
Anti-inflammatoryCytokine Release AssayRAW 264.7 Macrophages10
Cell Cycle ArrestFlow CytometryMCF-7-

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-methoxynaphthalen-1-yl)-5-methylisoxazole-3-carboxamide, and how can reaction conditions be optimized?

  • The compound is synthesized via amide coupling between 5-methylisoxazole-3-carboxylic acid derivatives and substituted aromatic amines. Key steps include activating the carboxylic acid (e.g., using coupling reagents like EDCI) and reacting with 4-methoxynaphthalen-1-amine under controlled conditions (e.g., dimethylformamide solvent, room temperature). Yield optimization often requires adjusting reaction time, temperature, and stoichiometry . Ultrasound-assisted methods may enhance reaction rates and purity .

Q. How is the compound characterized to confirm its structural integrity?

  • Characterization involves 1H/13C NMR to verify proton and carbon environments, HRMS for molecular weight confirmation, and HPLC/TLC for purity assessment. For example, NMR signals at δ=10.36 (s, 1H) and 2.24 ppm (s, 3H) confirm amide and methyl groups, respectively . X-ray crystallography can resolve 3D conformation and bond angles .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • The compound is classified under GHS for acute toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Use PPE (gloves, goggles, lab coats), avoid dust formation, and ensure fume hood ventilation. In case of exposure, rinse eyes/skin with water and seek medical consultation .

Advanced Research Questions

Q. What methodologies are used to evaluate its biological activity, and how do researchers address contradictory data?

  • In vitro assays (e.g., enzyme inhibition, cell viability) and in vivo models (e.g., zebrafish or murine systems) are standard. For mitochondrial studies, purified mouse liver mitochondria are treated with the compound (1% DMSO) to assess effects on membrane potential or calcium retention . Contradictory results (e.g., varying IC50 values) are resolved by controlling variables like solvent purity, mitochondrial isolation protocols, and assay temperature .

Q. What are the hypothesized pharmacological targets of this compound, and how are they validated?

  • Structural analogs of isoxazole-carboxamides inhibit Factor Xa (critical in coagulation) or mitochondrial permeability transition pores (mPTP). Validation involves competitive binding assays, CRISPR-edited cell lines, and molecular docking to confirm interactions with active sites . For example, thiazole and pyridine moieties enhance binding affinity to Factor Xa .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

  • Modifying substituents on the naphthalene or isoxazole rings alters bioactivity. For instance:

  • Methoxy group position : 4-methoxy enhances solubility but may reduce target affinity compared to 3-substituted analogs .
  • Methyl substitution : 5-methyl on isoxazole improves metabolic stability in hepatic microsomal assays .
    SAR studies use combinatorial libraries and QSAR modeling to prioritize derivatives .

Q. What in vivo models are suitable for assessing toxicity and efficacy?

  • Zebrafish embryos are used for rapid toxicity screening (e.g., developmental defects at 50–100 µM). For efficacy, murine models of thrombosis or inflammation evaluate dose-dependent responses (e.g., 10–50 mg/kg oral dosing). Histopathology and serum biomarkers (e.g., ALT/AST) monitor organ toxicity .

Methodological Challenges and Solutions

Q. How do researchers address low solubility in biological assays?

  • Solubility is improved using co-solvents (e.g., PEG-400), nanoformulations, or prodrug strategies. For example, adding a hydroxyl group to the naphthalene ring increases aqueous solubility but may require pH adjustment to prevent precipitation .

Q. What analytical techniques resolve degradation products during stability studies?

  • LC-MS/MS identifies degradation pathways (e.g., hydrolysis of the amide bond under acidic conditions). Accelerated stability studies (40°C/75% RH) coupled with mass fragmentation profiles reveal major degradants .

Key Research Gaps

  • Mechanistic clarity : Limited data on off-target effects (e.g., cytochrome P450 interactions).
  • In vivo pharmacokinetics : No published studies on bioavailability or half-life in mammals.
  • Synergistic combinations : Potential for co-administration with anticoagulants or anti-inflammatory agents remains unexplored .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.